Methyl 2-methylbenzenesulfonate
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- Aromatic protons : δ 7.69 (d, J = 8.0 Hz, 1H), 7.32–7.45 (m, 3H), 7.13 (t, J = 7.8 Hz, 1H).
- Methyl groups : δ 2.45 (s, 3H, aryl-CH₃), δ 3.12 (s, 3H, OCH₃).
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
Thermodynamic Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | -4°C | Analogous ester |
| Boiling Point | 280°C | Analogous ester |
| Density (25°C) | 1.27 g/cm³ | Analogous ester |
| ΔvapH° | 69.43 kJ/mol | Calculated |
Phase behavior studies indicate liquid state at room temperature with a glass transition temperature (T₉) estimated at -20°C .
Solubility Parameters and Solvent Interactions
This compound exhibits the following solubility profile:
| Solvent | Solubility (g/100 mL) |
|---|---|
| Chloroform | Miscible |
| Methanol | 50.2 |
| Water | 0.03 |
| Ethanol | 35.7 |
The Hansen solubility parameters are estimated as:
- δD = 18.5 MPa¹/²
- δP = 10.2 MPa¹/²
- δH = 6.8 MPa¹/²
Hydrophobicity (log P) is 1.24 , indicating moderate lipid affinity.
Acid-Base Behavior and Hydrolytic Stability
The sulfonate ester group undergoes hydrolysis under acidic or basic conditions:
Acidic hydrolysis :
$$ \text{C}8\text{H}{10}\text{O}3\text{S} + \text{H}2\text{O} \xrightarrow{\text{H}^+} \text{C}7\text{H}8\text{O}3\text{S} + \text{CH}3\text{OH} $$
Basic hydrolysis :
$$ \text{C}8\text{H}{10}\text{O}3\text{S} + \text{OH}^- \rightarrow \text{C}7\text{H}7\text{O}3\text{S}^- + \text{CH}_3\text{OH} $$
Kinetic studies of analogous compounds show a hydrolysis half-life of 48 hours at pH 7 and 25°C . The ortho-methyl group retards hydrolysis by 30% compared to para-substituted analogs due to steric shielding of the electrophilic sulfur.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)12(9,10)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCVRQKOVCRCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066885 | |
| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23373-38-8 | |
| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23373-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023373388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 2-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylbenzenesulfonate can be synthesized through the esterification of 2-methylbenzenesulfonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, 2-methyl-, methyl ester involves the sulfonation of toluene to produce 2-methylbenzenesulfonic acid, followed by esterification with methanol. The sulfonation reaction is typically carried out using fuming sulfuric acid or sulfur trioxide as the sulfonating agents. The esterification step is similar to the laboratory synthesis, involving the use of a strong acid catalyst and reflux conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Hydrolysis: The ester can be hydrolyzed back to the corresponding sulfonic acid and methanol in the presence of aqueous acid or base.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols, often with the addition of a base to neutralize the acidic by-products.
Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid or sulfuric acid, while basic hydrolysis involves the use of sodium hydroxide or potassium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for the oxidation of the methyl group.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: 2-methylbenzenesulfonic acid and methanol.
Oxidation: 2-methylbenzenesulfonic acid and carboxylic acids.
Scientific Research Applications
Organic Synthesis
Methyl 2-methylbenzenesulfonate is primarily recognized for its role as a methylating agent in organic synthesis. It facilitates the introduction of methyl groups into various organic compounds through nucleophilic substitution reactions. The sulfonate group serves as an excellent leaving group, enhancing the efficiency of these reactions.
Catalysis
In addition to its use as a methylating agent, this compound serves as a catalyst or reagent in several organic transformations. It has been employed in:
- Methylation of Alkyl Halides : Enhancing the formation of various alkyl compounds.
- Reactions with Acid Chlorides : Facilitating the synthesis of esters and other derivatives.
Pharmaceuticals
The compound is significant in the synthesis of pharmaceutical intermediates and active ingredients. Its ability to introduce methyl groups makes it valuable in developing drugs that require specific structural modifications.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For example, compounds with structural similarities demonstrated IC50 values ranging from 0.097 µM to 10.19 µM against various cancer cell lines, such as leukemia and breast cancer:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| BS1 | K562 | 0.172 | 144.51 |
| BS3 | PANC-1 | 0.097 | 97.06 |
| BS4 | MCF-7 | 4.599 | 63.70 |
These findings suggest that this compound derivatives could serve as effective agents in cancer treatment by inducing apoptosis and autophagy in cancer cells.
Material Science
In material science, this compound is utilized in the preparation of specialty polymers and materials. Its properties allow for the development of materials with enhanced performance characteristics, such as improved thermal stability and mechanical strength.
Applications in Polymerization
The compound has been applied in polymerization processes, particularly in synthesizing imine ligands and palladium complexes used for ethylene polymerization:
- Synthesis of Imine Ligands : The reaction between sodium 2-formylbenzenesulfonate and amines produces imine ligands with high yields.
- Palladium Complex Formation : These ligands are then used to form palladium complexes that effectively catalyze ethylene polymerization.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-methyl-, methyl ester involves its reactivity as an electrophile. The sulfonate group is highly electron-withdrawing, making the carbon atom adjacent to the sulfonate group susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, such as nucleophilic substitution and esterification. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
2-Chloro-6-methylbenzenesulfonyl chloride (CAS: N/A; )
- Structure : Chlorine substituent at the 2-position and methyl at 6-position.
- Key differences :
Methyl 2-(chlorosulfonyl)benzoate (CAS: 26638-43-7; )
- Structure : Chlorosulfonyl (-SO₂Cl) and methoxycarbonyl (-COOCH₃) groups at the 2-position.
- Molecular weight : 234.66 g/mol (vs. 186.23 g/mol for this compound).
- Reactivity : The chlorosulfonyl group enables sulfonylation reactions, while this compound is tailored for methylation .
Sulfonate Esters with Alkoxy Chains
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate (CAS: 7460-82-4; )
- Structure : Para-methylbenzenesulfonate with a hydroxyethoxyethyl chain.
- Key differences: The hydrophilic hydroxyethoxy chain increases solubility in polar solvents (logP likely lower than 2.41). Applications: Potential use in polymer chemistry or prodrug formulations due to its hydrolyzable ester and ether linkages .
Methyl Esters with Sulfonyl Modifications
Methyl 2-(methylsulfonyl)benzoate (CAS: 199657-02-8; )
- Structure : Methylsulfonyl (-SO₂CH₃) and methoxycarbonyl (-COOCH₃) groups.
- Key differences :
Comparative Data Table
*Estimated based on structural similarity.
Reactivity and Functional Differences
- This compound : Undergoes nucleophilic substitution at the methyl-sulfonate group, enabling methylation of alcohols, amines, and thiols .
- Chlorosulfonyl derivatives (e.g., Methyl 2-(chlorosulfonyl)benzoate): React with amines to form sulfonamides or with alcohols to yield sulfonate esters .
- Benzylic reactivity : this compound’s ortho-methyl group participates in benzylic C–H functionalization under UV irradiation, as seen in difluorination reactions using Selectfluor . This reactivity is absent in para-substituted analogues.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of methyl 2-methylbenzenesulfonate, and how are they experimentally determined?
- Methodological Answer: Critical properties include logP (2.41), boiling point (289.2°C at 760 mmHg), density (1.41 g/cm³), and refractive index (1.534). These are typically measured using gas chromatography (GC) for purity, differential scanning calorimetry (DSC) for melting point, and densitometry. For example, logP can be calculated via HPLC retention time correlation or experimentally validated using shake-flask methods. Discrepancies in reported values may arise from impurities or measurement techniques, necessitating cross-validation with spectroscopic data (e.g., NMR) .
Q. How is this compound synthesized, and what are common purification strategies?
- Methodological Answer: The compound is synthesized via sulfonation of o-xylene followed by esterification with methanol. Purification often involves fractional distillation under reduced pressure (due to its high boiling point) or recrystallization using non-polar solvents. Impurities like unreacted sulfonic acid or residual solvents (e.g., methanol) are removed via silica gel chromatography. Purity is confirmed by GC-MS or ¹H NMR, with characteristic signals for the methyl ester (δ ~3.9 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
Q. What safety precautions are required when handling this compound in the laboratory?
- Methodological Answer: As a sulfonate ester, it is a potential alkylating agent and should be handled in a fume hood with nitrile gloves and lab coats. Storage should be in airtight containers away from moisture and bases. Spills must be neutralized with sodium bicarbonate and disposed of as hazardous waste. Safety protocols align with those for structurally similar compounds like 2-methoxyethyl methanesulfonate, emphasizing respiratory protection and emergency showers .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions with nucleophiles (e.g., amines, thiols). Parameters like Fukui indices highlight electrophilic sites (e.g., the sulfonate methyl group). Experimental validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis or LC-MS) is critical, as steric effects from the 2-methyl group may reduce reactivity compared to unsubstituted analogs .
Q. What strategies resolve contradictions in reported reaction yields for this compound-mediated alkylation?
- Methodological Answer: Discrepancies often arise from solvent polarity, temperature, or competing hydrolysis. Systematic optimization using Design of Experiments (DoE) can identify critical variables (e.g., solvent: DMF vs. THF; temperature: 25°C vs. 60°C). For example, anhydrous conditions with molecular sieves minimize hydrolysis, while polar aprotic solvents enhance nucleophilicity. Reaction progress should be monitored via TLC or in situ IR spectroscopy .
Q. How does this compound compare to other sulfonate esters in crystallographic studies?
- Methodological Answer: Single-crystal X-ray diffraction requires high-purity samples. The compound’s low melting point (<150°C) may complicate crystal growth, necessitating slow cooling from ethanol or acetone solutions. Compared to tosylates, its bulkier 2-methyl group may reduce crystal symmetry, affecting space group determination (e.g., monoclinic vs. orthorhombic). Refinement software like SHELXL can model thermal displacement parameters, but twinning or disorder may require alternative strategies like Hirshfeld surface analysis .
Analytical and Experimental Design Questions
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer:
- Quantitative Analysis: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Structural Confirmation: ¹³C NMR for carbonyl (δ ~165 ppm) and aromatic carbons; ESI-MS for molecular ion ([M+H]⁺ at m/z 200.21).
- Purity Assessment: Differential scanning calorimetry (DSC) to detect eutectic impurities, validated against GC retention times .
Q. How can researchers design experiments to study the hydrolytic stability of methyl 2-methylbenbenzenesulfonate under varying pH conditions?
- Methodological Answer: Prepare buffered solutions (pH 2–12) and monitor hydrolysis kinetics via conductivity measurements or HPLC. For acidic conditions (pH < 5), hydrolysis is slow, favoring SN1 mechanisms. In basic conditions (pH > 9), SN2 dominates, accelerating degradation. Arrhenius plots (ln k vs. 1/T) derived from kinetic data at 25–60°C provide activation energy (Ea), revealing pH-dependent degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
